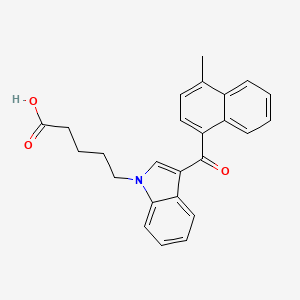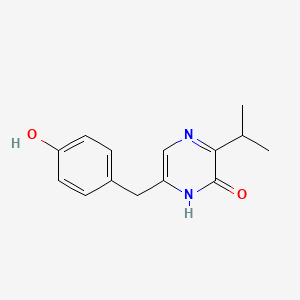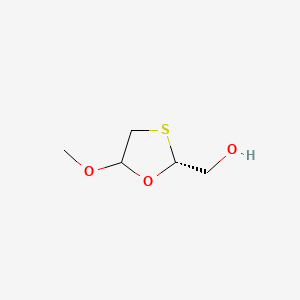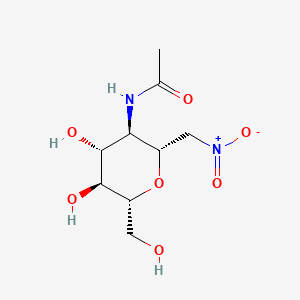
3-Formyl Tyrosol α-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl Tyrosol α-Acetate is a biochemical used for proteomics research . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .
Synthesis Analysis
The synthesis of 3-Formyl Tyrosol α-Acetate involves reaction conditions with triethylamine and magnesium chloride at 80 degrees . A study also suggests that protein engineering of the rate-limiting enzyme in the tyrosol synthesis cascade provides an industrial-scale platform for the biocatalytic production of tyrosol .Molecular Structure Analysis
The molecular structure of 3-Formyl Tyrosol α-Acetate is available as a 2D Mol file . It has a molecular formula of C11H12O4 .Chemical Reactions Analysis
The synthesis of 3-Formyl Tyrosol α-Acetate from Formaldehyde and 4-(2-ACETOXY-ETHYL)PHENOL has been reported . The catalytic oxidation of Tyr was performed in the presence of hydrogen peroxide with the assistance of montmorillonite KSF .Direcciones Futuras
The future directions of 3-Formyl Tyrosol α-Acetate research could involve further exploration of its synthesis methods and potential applications. For instance, protein engineering of the rate-limiting enzyme in the tyrosol synthesis cascade could provide an industrial-scale platform for the biocatalytic production of tyrosol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Formyl Tyrosol α-Acetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Tyrosol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Acetylation of Tyrosol with Acetic Anhydride and Sodium Acetate in Chloroform", "Step 2: Reduction of Acetylated Tyrosol with Sodium Borohydride in Methanol", "Step 3: Oxidation of Reduced Tyrosol with Hydrogen Peroxide in Sulfuric Acid", "Step 4: Formylation of Oxidized Tyrosol with Formaldehyde in Sodium Hydroxide", "Step 5: Acetylation of Formyl Tyrosol with Acetic Anhydride in Chloroform" ] } | |
Número CAS |
150994-00-6 |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.213 |
Nombre IUPAC |
2-(3-formyl-4-hydroxyphenyl)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-5-4-9-2-3-11(14)10(6-9)7-12/h2-3,6-7,14H,4-5H2,1H3 |
Clave InChI |
UGXGVBSEIHOICJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)C=O |
Sinónimos |
5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



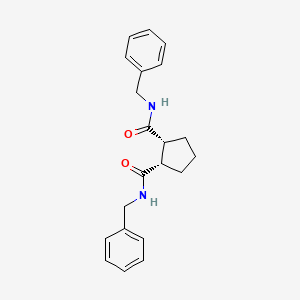
![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
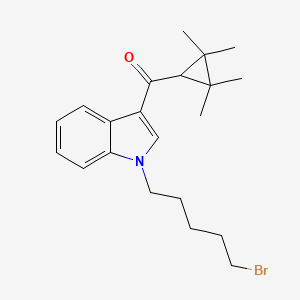
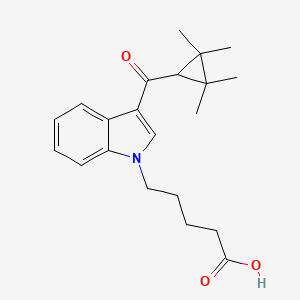
![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
